Casuarictin
Overview
Description
Casuarictin is a natural compound that belongs to the class of flavan-3-ols. It is commonly found in the fruits and leaves of certain plants, such as the Brazilian cherry (Eugenia uniflora), and has been shown to possess various biochemical and physiological effects. In recent years, casuarictin has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, food science, and agriculture. In
Scientific Research Applications
Anti-Melanogenic Activity
Casuarictin, an ellagitannin isolated from clove extracts, exhibits anti-melanogenic properties. This compound significantly inhibits melanogenesis in B16F10 mouse melanoma cells without being toxic. It reduces intracellular melanogenesis and tyrosinase activity, suggesting potential as a depigmenting agent for hyperpigmentation disorders (Goenka, Ceccoli, & Simon, 2019).
Inhibition of Secretory Phospholipase A2
Casuarictin shows inhibitory potential against secretory phospholipase A2 (sPLA2) from snake venom. It forms a stable protein complex with sPLA2, reducing its enzymatic activity and mitigating induced edema and myonecrosis. This suggests its use as an anti-inflammatory agent (Rodrigues et al., 2019).
α-Glucosidase Inhibition
Ellagitannins like casuarictin, isolated from cloves, act as α-glucosidase inhibitors, potentially beneficial for managing blood sugar levels. A structure-activity relationship study indicates that the number of galloyl units in the molecule might correlate with increased inhibitory activity (Toda, Kawabata, & Kasai, 2000).
Anti-Inflammatory Activity
Casuarictin from strawberries inhibits IL-8 secretion in a gastric inflammation cell model, demonstrating its anti-inflammatory properties. Even after simulated gastric digestion, casuarictin retains these properties, offering potential benefits in nutritionally relevant concentrations (Fumagalli et al., 2016).
Anticancer Potential
As a component of sanguiin H-6, casuarictin displays cytotoxic effects on human breast carcinoma cells. It induces apoptosis and alters the ratio of Bax to Bcl-2, suggesting its potential as a therapeutic agent against breast cancer (Park et al., 2017).
Antimicrobial Efficacy
Casuarictin also exhibits antimicrobial efficacy. Extracts containing this compound have been tested against various pathogenic microorganisms, indicating its potential use in treating infections and in natural medicine formulations (Gumgumjee & Hajar, 2012).
Future Directions
properties
IUPAC Name |
[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFKGRMQVLMKA-JIZJWZDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000730 | |
Record name | Casuarictin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
936.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Casuarictin | |
CAS RN |
79786-00-8, 96292-46-5 | |
Record name | Casuarictin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sanguiin h 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Casuarictin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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